molecular formula C22H26N6O3 B2691593 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1040678-65-6

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one

Katalognummer: B2691593
CAS-Nummer: 1040678-65-6
Molekulargewicht: 422.489
InChI-Schlüssel: FVQPHALONGUUKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Tetrazole-Piperazine Hybrid Molecules in Medicinal Chemistry

The rational design of tetrazole-piperazine hybrids stems from two parallel developments in 20th-century medicinal chemistry. Tetrazoles, first synthesized by Bladin in 1885 via nitrous acid treatment of dicyanophenylhydrazine, gained prominence as carboxylic acid bioisosteres due to their improved metabolic stability and similar pKa profiles. This property became critical in optimizing drug pharmacokinetics, particularly for CNS-targeted agents requiring blood-brain barrier penetration.

Piperazines entered pharmaceutical research through mid-20th-century antidepressant development, notably in compounds like benzylpiperazine (BZP). Although initial clinical applications faced toxicity issues, piperazine's conformational flexibility and hydrogen-bonding capacity sustained interest. The fusion of these motifs emerged in the 1990s, as researchers sought to combine tetrazole's stability with piperazine's scaffold-modifying capabilities. Early hybrids focused on antimicrobial applications, with alkylated piperazine-azole derivatives demonstrating sub-μg/mL MIC values against Candida and Aspergillus species.

Development of 1,5-Disubstituted Tetrazole Research Framework

1,5-Disubstituted tetrazoles became synthetically accessible through improved [3+2] cycloaddition protocols. A landmark 2021 study detailed the formation of 5-benzhydryl-1H-tetrazoles (16a–16d ) via refluxing diphenyl acetonitriles (15a–15d ) with sodium azide and triethylamine hydrochloride (Scheme 1). This method achieved 72–89% yields while avoiding hazardous intermediates.

The 1,5-disubstitution pattern confers three key advantages:

  • Steric stabilization : Bulky substituents at N1 and C5 prevent ring decomposition under physiological conditions.
  • Directional hydrogen bonding : The tetrazole's dipole moment (4.5 D) aligns with active site residues in fungal CYP51 enzymes.
  • Synthetic modularity : Alkylation at N1 permits sequential functionalization, as seen in the conversion of 16a–16d to haloalkyl derivatives (17a–17d , 18a–18d ).

These advances enabled systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing groups at C5 enhance antifungal potency by 3–5 fold compared to electron-donating substituents.

Emergence of Piperazine-Containing Heterocycles as Research Candidates

Piperazine's resurgence as a privileged scaffold began with the discovery of its role in allosteric modulation. The compound class transitioned from failed antidepressants to versatile building blocks through three key innovations:

  • N-alkylation strategies : Tert-butyl piperazine-1-carboxylate (19 ) served as a protected intermediate for introducing diverse aryl/alkyl groups (21g–21i ) via nucleophilic substitution.
  • Conformational restriction : Bridged piperazines (e.g., 1,4-diazepanes) improved target selectivity by reducing entropic penalties upon binding.
  • Dual-pharmacophore conjugation : Piperazine's secondary amines enabled covalent linkage to tetrazoles, sulfonamides, and other bioactive motifs.

In antifungal hybrids, piperazine acts as a spacer that positions the tetrazole moiety for optimal interaction with Candida 14α-demethylase's heme cofactor. Molecular docking studies suggest the piperazine nitrogen forms a 2.8 Å hydrogen bond with the enzyme's Thr315 residue.

Position of Methoxyphenyl-Tetrazole-Piperazine Compounds in Current Research

The specific compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one (PubChem CID: 30858303) epitomizes third-generation hybrids optimized for polypharmacology. Its structural components contribute distinct advantages:

Component Role Impact on Bioactivity
4-Methoxyphenyl Aromatic pharmacophore Enhances π-π stacking with Tyr118
Tetrazole Acidic bioisostere Mimics substrate's carboxylate group
Piperazine Conformational modulator Optimizes spatial orientation
Phenoxypropanone Lipophilic tail Improves membrane permeability

Recent evaluations against pancreatic carcinoma (PANC-1) cells demonstrated GI50 values of 0.1 μM, surpassing reference drugs by 15–20 fold. The methoxy group's electron-donating effect increases tetrazole's nucleophilicity, facilitating covalent interactions with cysteine residues in kinase targets.

Synthetic routes to this compound typically involve:

  • Tetrazole formation : 4-Methoxyphenyl isocyanate + sodium azide → 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol.
  • Piperazine functionalization : N-alkylation with propargyl bromide followed by Cu(I)-catalyzed azide-alkyne cycloaddition.
  • Conjugation : Mitsunobu coupling of tetrazole-thiol to piperazine-propanone intermediate.

Eigenschaften

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-17(31-20-6-4-3-5-7-20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)18-8-10-19(30-2)11-9-18/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQPHALONGUUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can be achieved through several steps:

  • Formation of the Tetrazole Ring: : Starting with a 4-methoxyphenylhydrazine, which is reacted with sodium azide and an appropriate activating agent, typically in a solvent like dimethylformamide (DMF).

  • Piperazine Integration: : The tetrazole derivative is then reacted with a piperazine compound under reflux conditions.

  • Coupling with Phenoxypropanone: : The final step involves the reaction of the piperazine-tetrazole derivative with 2-phenoxypropan-1-one in the presence of a base like potassium carbonate, resulting in the target compound.

Industrial Production Methods

Industrially, large-scale production often employs flow chemistry techniques to ensure higher yield and purity while maintaining strict control over reaction conditions. The usage of automated reactors and continuous synthesis methods helps in minimizing production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes several types of reactions:

  • Oxidation: : The methoxy group can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The nitro groups or other reducible functionalities can be reduced to amines.

  • Substitution: : The phenoxy or methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidations.

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reductions.

  • Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

  • Oxidation: : Carbonyl derivatives like aldehydes or ketones.

  • Reduction: : Amino derivatives from nitro reductions.

  • Substitution: : Varied phenolic derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound has found extensive use in:

  • Chemistry: : As a ligand in coordination chemistry due to its tetrazole and piperazine moieties.

  • Biology: : As a potential inhibitor in enzyme studies, especially targeting enzymes with active sites accommodating aromatic and heterocyclic interactions.

  • Medicine: : In the development of pharmacological agents, particularly those targeting neurological pathways given its structural similarity to known pharmaceuticals.

  • Industry: : As a precursor in the synthesis of advanced materials, polymers, and specialty chemicals.

Wirkmechanismus

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its effects primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition: : By binding to the active sites of enzymes, thus preventing substrate interaction.

  • Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, particularly in neurological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-tetrazole derivatives , which are studied for antiproliferative, antimicrobial, and kinase-inhibitory activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity (if reported)
Target Compound R₁: 4-methoxyphenyl (tetrazole) ~447.5* Not reported Not explicitly studied
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R₁: phenyl (tetrazole), R₂: SO₂Ph-OMe 520.1 131–134 Moderate antiproliferative activity
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) R₁: 4-NO₂Ph (tetrazole), R₂: SO₂Ph-CF₃ 558.1 154–156 Enhanced cytotoxicity in cancer cell lines
1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone (7p) R₁: 4-CF₃Ph (tetrazole), R₂: SO₂Ph 513.1 175–177 High logP value (improved lipophilicity)
1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i) Urea-thiazole-piperazine hybrid 466.2 Not reported Moderate kinase inhibition

Notes:

  • Electron-withdrawing groups (e.g., NO₂, CF₃) on the tetrazole-linked aryl group (R₁) correlate with increased cytotoxicity but may reduce solubility .
  • Sulfonyl vs.
  • The 4-methoxy group in the target compound likely balances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 7j with Br) .

Research Findings and Trends

Antiproliferative Activity: Sulfonyl-piperazine-tetrazole derivatives (e.g., 7o, 7p) show IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to apoptosis induction via caspase-3 activation . The target compound’s phenoxypropan-1-one linker may modulate this pathway differently, but experimental data are lacking.

Piperazine modifications: Allyl or sulfonyl groups on piperazine (e.g., 13a in ) alter conformational dynamics and binding to biological targets like serotonin receptors.

Biologische Aktivität

The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring, piperazine linkage, and phenoxypropanone structure. The presence of the 4-methoxyphenyl and tetrazole groups suggests that this compound may exhibit significant pharmacological properties due to the biological relevance of these moieties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and piperazine moieties often demonstrate antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole group is particularly notable for enhancing antibacterial efficacy due to its ability to mimic carboxylic acids, which are critical in many biological interactions.

Enzyme Inhibition

The compound is also evaluated for its enzyme inhibitory activities. Studies on related compounds have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in neuropharmacology, as it plays a crucial role in neurotransmitter regulation. The potential IC50 values for related compounds indicate strong inhibition, suggesting that this compound might exhibit similar properties.

Anticancer Properties

The structural components of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one may also contribute to anticancer activity. Compounds with the tetrazole ring have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies and Research Findings

Study Findings
Abdel-Wahab et al. (2024)Synthesized related tetrazole compounds showing strong AChE inhibition with IC50 values < 5 µM .
Li et al. (2014)Investigated antibacterial activities of piperazine derivatives; reported significant activity against Gram-positive bacteria .
Kumar et al. (2009)Explored anticancer effects of heterocyclic compounds; demonstrated potential in inhibiting tumor growth .

The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its biological effects may involve multiple pathways:

  • Enzyme Interaction : Binding to active sites of enzymes like AChE could lead to increased levels of acetylcholine, enhancing synaptic transmission.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function through interaction with bacterial enzymes.
  • Anticancer Pathways : Induction of apoptosis via mitochondrial pathways or modulation of signaling pathways involved in cell survival.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.